molecular formula C9H7F3O B1603018 2-Methyl-4-(trifluoromethyl)benzaldehyde CAS No. 888739-67-1

2-Methyl-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1603018
CAS No.: 888739-67-1
M. Wt: 188.15 g/mol
InChI Key: KOTSMKHJROJDLP-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Mechanism of Action

Target of Action

Benzaldehyde derivatives are known to interact with various biological targets, influencing cellular processes .

Mode of Action

Benzaldehyde derivatives are known to undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

The action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methyl-4-(trifluoromethyl)toluene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-Methyl-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-Methyl-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used as an intermediate in the production of specialty chemicals and materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 2-Methylbenzaldehyde
  • 4-Methylbenzaldehyde

Uniqueness

2-Methyl-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, which can be advantageous in various applications.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTSMKHJROJDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633118
Record name 2-Methyl-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888739-67-1
Record name 2-Methyl-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(trifluoromethyl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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